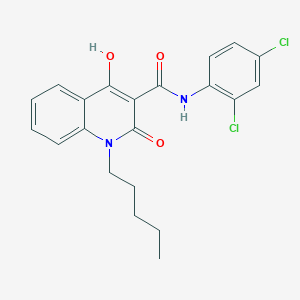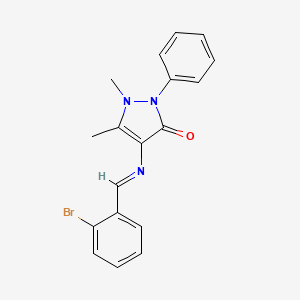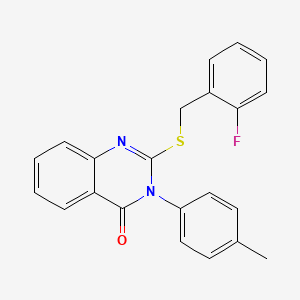![molecular formula C27H19ClF3NO6 B11989634 [2-oxo-4-(trifluoromethyl)chromen-7-yl] 3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11989634.png)
[2-oxo-4-(trifluoromethyl)chromen-7-yl] 3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-oxo-4-(trifluoromethyl)chromen-7-yl] 3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a chromen-7-yl core substituted with trifluoromethyl and oxo groups, along with a propanoate moiety linked to chlorophenyl and phenylmethoxycarbonylamino groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-oxo-4-(trifluoromethyl)chromen-7-yl] 3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoate typically involves multi-step organic reactions. The initial step often includes the formation of the chromen-7-yl core through cyclization reactions. Subsequent steps involve the introduction of trifluoromethyl and oxo groups, followed by the attachment of the propanoate moiety. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like chromatography and recrystallization are crucial to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
[2-oxo-4-(trifluoromethyl)chromen-7-yl] 3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the replacement of certain groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-oxo-4-(trifluoromethyl)chromen-7-yl] 3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and biochemical pathways. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets can be harnessed to develop new therapeutic agents for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.
Mecanismo De Acción
The mechanism of action of [2-oxo-4-(trifluoromethyl)chromen-7-yl] 3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- [2-oxo-4-(trifluoromethyl)chromen-7-yl] 3-(4-bromophenyl)-2-(phenylmethoxycarbonylamino)propanoate
- [2-oxo-4-(trifluoromethyl)chromen-7-yl] 3-(4-fluorophenyl)-2-(phenylmethoxycarbonylamino)propanoate
Uniqueness
Compared to similar compounds, [2-oxo-4-(trifluoromethyl)chromen-7-yl] 3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoate stands out due to its specific substitution pattern. The presence of the chlorophenyl group imparts unique reactivity and interaction profiles, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C27H19ClF3NO6 |
|---|---|
Peso molecular |
545.9 g/mol |
Nombre IUPAC |
[2-oxo-4-(trifluoromethyl)chromen-7-yl] 3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C27H19ClF3NO6/c28-18-8-6-16(7-9-18)12-22(32-26(35)36-15-17-4-2-1-3-5-17)25(34)37-19-10-11-20-21(27(29,30)31)14-24(33)38-23(20)13-19/h1-11,13-14,22H,12,15H2,(H,32,35) |
Clave InChI |
XKXSRBFYBREVOH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)Cl)C(=O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(butylamino)-2-hydroxy-6,7-dimethoxynaphthalen-1-yl]-N-phenylacetamide](/img/structure/B11989552.png)
![[(2E)-2-(1-hexylpyridin-2(1H)-ylidene)ethylidene]propanedinitrile](/img/structure/B11989556.png)
![2-[(E)-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]imino}methyl]phenol](/img/structure/B11989562.png)

![9-Bromo-2-(naphthalen-2-yl)-5-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11989583.png)



![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11989595.png)
![N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11989602.png)


![2-(Benzylamino)pyrimido[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B11989616.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11989624.png)
